methanone CAS No. 56106-95-7](/img/structure/B14647249.png)
[4-(Azocan-1-yl)-3-nitrophenyl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azocan-1-yl)-3-nitrophenylmethanone is an organic compound characterized by the presence of an azocane ring, a nitrophenyl group, and a phenylmethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azocan-1-yl)-3-nitrophenylmethanone typically involves the reaction of benzoyl chloride with azocane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as flash column chromatography, to isolate the compound in high yield .
Industrial Production Methods
Industrial production of 4-(Azocan-1-yl)-3-nitrophenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high purity and yield in industrial settings.
化学反应分析
Types of Reactions
4-(Azocan-1-yl)-3-nitrophenylmethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylmethanone moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
4-(Azocan-1-yl)-3-nitrophenylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 4-(Azocan-1-yl)-3-nitrophenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The pathways involved in these interactions can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- Azocan-1-yl(phenyl)methanone
- 4-(Azocan-1-yl)phenylmethanamine
- 1-Benzoyl-octahydro-azocine
Uniqueness
4-(Azocan-1-yl)-3-nitrophenylmethanone is unique due to the presence of both an azocane ring and a nitrophenyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
属性
CAS 编号 |
56106-95-7 |
|---|---|
分子式 |
C20H22N2O3 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
[4-(azocan-1-yl)-3-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C20H22N2O3/c23-20(16-9-5-4-6-10-16)17-11-12-18(19(15-17)22(24)25)21-13-7-2-1-3-8-14-21/h4-6,9-12,15H,1-3,7-8,13-14H2 |
InChI 键 |
MIVGCDHAOIWEEM-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CCC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


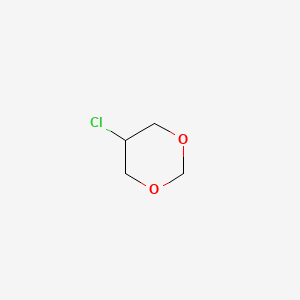
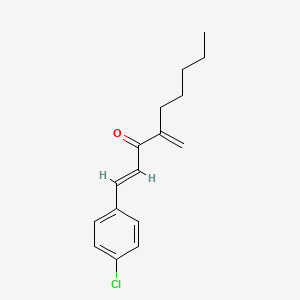
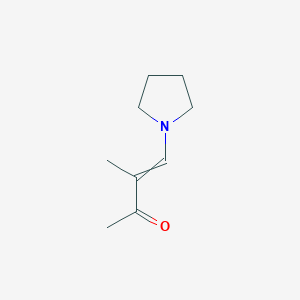
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
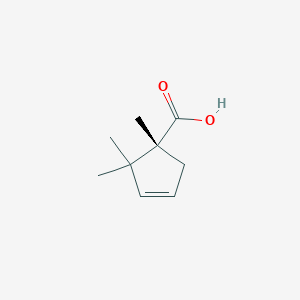
![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)

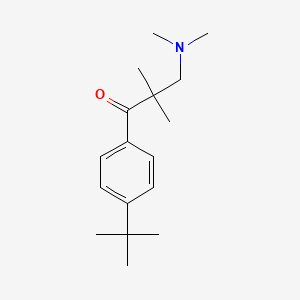
![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)

![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
